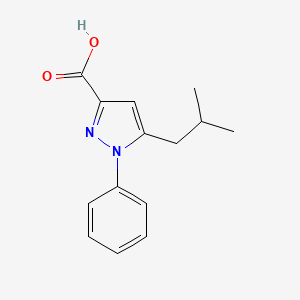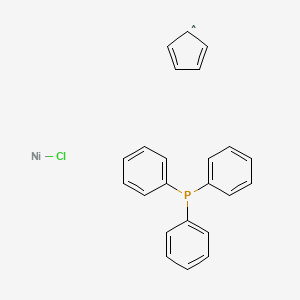
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is an organometallic compound with the molecular formula C23H20ClNiP. It is a nickel complex that features a cyclopentadienyl ligand, a triphenylphosphine ligand, and a chloride ligand. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in the field of organometallic chemistry .
Mechanism of Action
Target of Action
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II), also known as CID 16213735, is a complex organometallic compoundIt’s known to be used as a reactant in the synthesis of nickel alkynyl and allenylidene complexes . These complexes can interact with various biochemical targets depending on their structure and the specific reactions they are involved in.
Mode of Action
It’s known to participate in the synthesis of nickel alkynyl and allenylidene complexes . These complexes can interact with their targets in various ways, potentially leading to changes in the biochemical environment.
Biochemical Pathways
It’s known to be a reactant for the synthesis of organometallic complexes for nonlinear optics . These complexes can influence various biochemical pathways depending on their specific properties and the reactions they are involved in.
Result of Action
As a reactant in the synthesis of organometallic complexes, it can contribute to the properties and activities of these complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) can be synthesized through the reaction of nickel(II) chloride with cyclopentadienyl sodium and triphenylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction can be represented as follows:
NiCl2+C5H5Na+PPh3→Ni(C5H5)(PPh3)Cl+NaCl
Industrial Production Methods
While specific industrial production methods for Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form nickel(0) complexes.
Substitution: The chloride ligand can be substituted with other ligands such as carbon monoxide or phosphines.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligand exchange reactions often use reagents like carbon monoxide or other phosphine ligands under controlled conditions.
Major Products
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(0) complexes.
Substitution: Complexes with different ligands replacing the chloride ligand
Scientific Research Applications
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Organometallic Chemistry: The compound serves as a precursor for the synthesis of other organometallic complexes.
Material Science: It is used in the development of materials with specific electronic and optical properties.
Nonlinear Optics: The compound is involved in the synthesis of organometallic complexes for nonlinear optical applications
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)nickel(II)
- Bis(triphenylphosphine)nickel(II) dichloride
- Chlorotris(triphenylphosphine)ruthenium(II) acetate
- Dichlorobis(trimethylphosphine)nickel(II)
Uniqueness
Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is unique due to its specific combination of ligands, which provides a balance of stability and reactivity. The presence of both cyclopentadienyl and triphenylphosphine ligands allows for diverse catalytic applications, making it a valuable compound in organometallic chemistry .
Properties
CAS No. |
31904-79-7 |
|---|---|
Molecular Formula |
C23H25ClNiP |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
chloronickel;cyclopentane;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H10.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h1-15H;1-5H2;1H;/q;;;+1/p-1 |
InChI Key |
HKKDAGYBGBRGJY-UHFFFAOYSA-M |
SMILES |
C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
Canonical SMILES |
C1CCCC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


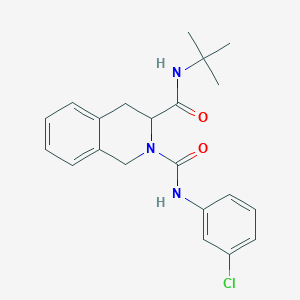
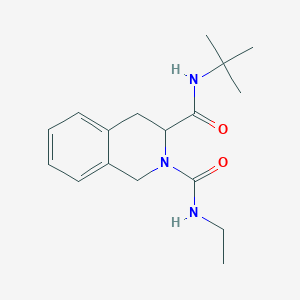

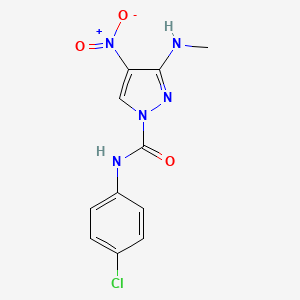
![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124513.png)
![5-[(4-methoxyphenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124518.png)
![5-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3124526.png)
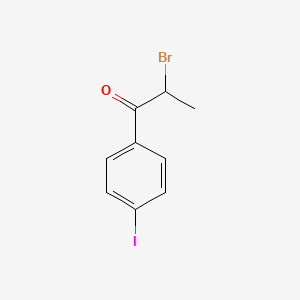
![5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine](/img/structure/B3124535.png)
![Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate](/img/structure/B3124548.png)
![3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide](/img/structure/B3124549.png)
![(3S,3aR,6aS)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3124553.png)
![2,2,2-Trifluoro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3124566.png)
